2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene
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Overview
Description
2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene is an organic compound that belongs to the class of benzyl ethers. It is characterized by the presence of a benzyloxy group attached to a brominated benzene ring with two methyl substituents. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene typically involves the bromination of 2-(Benzyloxy)-3,5-dimethylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidizing the benzyloxy group.
Major Products Formed
Substitution: Formation of new aryl-aryl or aryl-alkyl compounds.
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene in chemical reactions involves the activation of the aromatic ring through the benzyloxy group, which can stabilize intermediates during electrophilic substitution reactions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-methylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene: Similar structure but with chlorine instead of bromine, which affects its reactivity and reaction conditions.
2-(Benzyloxy)-1-iodo-3,5-dimethylbenzene: Iodine as the halogen, which can lead to different reactivity patterns due to the larger atomic size and bond strength.
Uniqueness
2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene is unique due to the presence of both the benzyloxy group and the bromine atom, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H15BrO |
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Molecular Weight |
291.18 g/mol |
IUPAC Name |
1-bromo-3,5-dimethyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-11-8-12(2)15(14(16)9-11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChI Key |
CQIDZBUTAXUYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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